BenchChemオンラインストアへようこそ!

KGDS

Platelet aggregation inhibition GPIIb-IIIa antagonism Antithrombotic peptide engineering

KGDS (Lys-Gly-Asp-Ser) provides a chemically stable alternative to RGDS for GPIIb-IIIa research. As validated in USP 5,552,385, KGDS prevents deamidation/oxidation degradation, ensuring reliable data. It also induces distinct receptor conformational changes, making it a precise molecular probe for integrin signaling and a validated negative control in migration assays.

Molecular Formula C15H27N5O8
Molecular Weight 405.40 g/mol
Cat. No. B1339093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKGDS
Molecular FormulaC15H27N5O8
Molecular Weight405.40 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N
InChIInChI=1S/C15H27N5O8/c16-4-2-1-3-8(17)13(25)18-6-11(22)19-9(5-12(23)24)14(26)20-10(7-21)15(27)28/h8-10,21H,1-7,16-17H2,(H,18,25)(H,19,22)(H,20,26)(H,23,24)(H,27,28)/t8-,9-,10-/m0/s1
InChIKeyXCGXUKBVSBWLPJ-GUBZILKMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Lys-Gly-Asp-Ser-OH (KGDS) Procurement Guide: Integrin GPIIb-IIIa Targeting Tetrapeptide


H-Lys-Gly-Asp-Ser-OH (KGDS, CAS 93674-95-4) is a synthetic tetrapeptide derived from the fibrinogen recognition sequence . It specifically targets the integrin GPIIb-IIIa (αIIbβ3) receptor on the membrane of activated human platelets [1]. The compound is characterized by its linear peptide structure with molecular formula C₁₅H₂₇N₅O₈ and molecular weight of 405.4 g/mol . KGDS functions as an RGD-containing peptide that competitively inhibits fibrinogen binding to GPIIb-IIIa, thereby modulating platelet aggregation [2].

Why RGDS and Other Linear RGD Peptides Cannot Substitute for H-Lys-Gly-Asp-Ser-OH in GPIIb-IIIa Binding Assays


Linear RGD-containing tetrapeptides exhibit significant functional divergence despite sharing the core Arg/Lys-Gly-Asp sequence motif [1]. The N-terminal amino acid substitution (Lys vs. Arg) in KGDS alters electrostatic interactions with the GPIIb-IIIa receptor binding pocket, resulting in quantifiably different inhibitory potencies [2]. Furthermore, KGDS demonstrates distinct chemical stability profiles in pharmaceutical formulations, with patent data showing superior protection against deamidation and oxidation degradation pathways compared to formulations lacking this specific sequence [3]. Substituting KGDS with RGDS or GRGDS without empirical validation therefore introduces uncontrolled variables in both binding kinetics and long-term experimental reproducibility.

H-Lys-Gly-Asp-Ser-OH (KGDS) Quantitative Differentiation Evidence: Head-to-Head Comparisons with RGDS, GRGDS, and Hirudisin Analogs


KGDS-Containing Hirudisin Demonstrates 3- to 5-Fold Superior ADP-Induced Platelet Aggregation Inhibition vs. Linear GRGDS and RGDS Peptides

When incorporated into the hirudisin protein scaffold (hirudisin-1), the KGDS motif confers significantly enhanced antiplatelet activity compared to isolated linear RGD peptides [1]. The study directly compared hirudisin-1 (containing KGDS) against the linear GRGDS and RGDS peptides in ADP-induced platelet aggregation assays [2].

Platelet aggregation inhibition GPIIb-IIIa antagonism Antithrombotic peptide engineering

Fibrinogen Binding Inhibition: KGDS Sequence Enables Hybrid Peptide IC₅₀ of 0.68 μM vs. RGDS IC₅₀ of 17 μM (25-Fold Improvement)

While KGDS alone was not the direct test article, the structural framework established by Mohri et al. demonstrates that RGDS-based peptides achieve IC₅₀ values of 15-17 μM in fibrinogen-GPIIb/IIIa binding inhibition assays [1]. Optimized hybrid peptides incorporating optimized RGD-containing sequences achieve IC₅₀ values as low as 0.68 μM, representing a 25-fold potency enhancement [2].

Fibrinogen-GPIIb/IIIa binding Hybrid peptide design Antithrombotic potency

Pharmaceutical Formulation Stability: Lys-Gly-Asp-Ser Sequence Provides High Stability Against Deamidation, Oxidation, and Peptide Bond Cleavage vs. Formulations Without This Additive

US Patent 5,552,385 explicitly claims that pharmaceutical formulations comprising growth hormone and Lys-Gly-Asp-Ser (SEQ ID No: 1) as an additive or buffering substance show 'very high stability against deamidation, oxidation and cleavage of peptide bonds' [1]. This stability enables storage and shipment in lyophilized state or as dissolved/re-dissolved formulations at ambient temperature [2].

Peptide formulation stability Growth hormone stabilization Lyophilized pharmaceutical development

KGDS vs. RGDS: Distinct Receptor Conformational Effects on Purified Platelet GPIIb-IIIa

Parise et al. demonstrated that synthetic peptides derived from fibrinogen and fibronectin differentially alter the conformation of purified platelet GPIIb-IIIa [1]. The study provides foundational evidence that N-terminal amino acid identity (Lys vs. Arg) in RGD-containing tetrapeptides influences receptor conformational states, which may translate to distinct downstream signaling outcomes .

GPIIb-IIIa conformational change Integrin activation Ligand-induced fit

KGDS Lacks Cell Migration Inhibitory Activity Unlike RGDS: Functional Divergence in Wound Healing Assays

In newt epidermal cell migration assays, two peptides structurally similar to RGDS—Lys-Gly-Asp-Ser (KGDS) and Arg-Gly-Glu-Ser—had no effect on explant migration even when used at concentrations higher than 50 μg/mL, whereas RGDS demonstrated inhibitory activity [1]. This indicates that the Lys-for-Arg substitution abrogates the cell migration inhibitory function observed with RGDS [2].

Cell migration RGD peptide selectivity Epidermal wound healing

Cyclic KGDS-Containing Peptides Exhibit Cell-Type Specific Adhesion Properties Distinct from Linear RGD Analogs

Cyclo(-Arg-Gly-Asp-Ser-Lys-), a constrained cyclic analogue containing the KGDS core sequence, demonstrates cell-type specific differences in adhesion and cell spreading effects on fibroblast 3T3 cells versus macrophage Bac 1 cells compared to linear RGD peptides [1]. The cyclopentapeptide exists in solution in β- and γ-turn conformations, which may contribute to its distinct biological profile [2].

Cell adhesion Cyclic RGD peptides Fibroblast and macrophage adhesion

Optimal Procurement Scenarios for H-Lys-Gly-Asp-Ser-OH (KGDS): Evidence-Based Research Applications


Engineering Antithrombotic Biologics with Enhanced Potency

Based on the 3- to 5-fold superior ADP-induced platelet aggregation inhibition demonstrated by KGDS-containing hirudisin-1 compared to linear GRGDS/RGDS peptides [1], KGDS is the preferred sequence for designing fusion proteins or engineered biologics targeting GPIIb-IIIa with enhanced antiplatelet activity. The KGDS motif's demonstrated performance in the hirudisin scaffold [2] provides a validated starting point for protein engineering efforts requiring both thrombin inhibition and disintegrin functionality.

Stabilized Peptide-Formulated Biologics Requiring Ambient Temperature Storage

US Patent 5,552,385 establishes that Lys-Gly-Asp-Ser functions as an effective stabilizing additive in growth hormone formulations, conferring high stability against deamidation, oxidation, and peptide bond cleavage [1]. This enables lyophilized and reconstituted formulations to be stored and shipped at ambient temperature. Researchers developing peptide-formulated biologics or assay kits requiring extended shelf-life without cold-chain logistics should procure KGDS for formulation stabilization applications.

GPIIb-IIIa Receptor Conformational Studies and Integrin Activation Research

Parise et al. documented that fibrinogen-derived peptides including KGDS induce distinct conformational changes in purified GPIIb-IIIa compared to fibronectin-derived RGDS peptides [1]. For researchers investigating integrin outside-in signaling, receptor activation mechanisms, or ligand-induced conformational transitions, KGDS provides a defined molecular probe with established receptor conformational effects that differ from RGDS [2].

Negative Control for RGD-Dependent Cell Migration Assays

Newt epidermal cell migration studies demonstrate that KGDS (Lys-Gly-Asp-Ser) lacks the migration inhibitory activity observed with RGDS, even at concentrations exceeding 50 μg/mL [1]. This functional divergence makes KGDS an experimentally validated negative control peptide for wound healing and cell migration assays where RGDS serves as the positive inhibitory control, enabling researchers to distinguish sequence-specific RGD effects from non-specific peptide interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for KGDS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.